Amidosulfurous acid

Description

Conceptual Relationships to Related Sulfur-Nitrogen Compounds

Connection to Sulfuric Acid and Sulfamide (B24259) Derivatives

Amidosulfurous acid can be conceptually understood as an intermediate compound between sulfuric acid (H₂SO₄) and sulfamide (H₄N₂SO₂). atamanchemicals.comatamanchemicals.comalignchemical.comataman-chemicals.comwhy.grlzjxchem.comatamanchemicals.com This relationship is based on the stepwise replacement of a hydroxyl (–OH) group with an amine (–NH₂) group. atamanchemicals.comatamanchemicals.comalignchemical.comataman-chemicals.comwhy.grlzjxchem.comatamanchemicals.com

| Compound | Formula | Structural Relationship |

| Sulfuric Acid | H₂SO₄ | Parent compound |

| This compound | H₃NSO₃ | One –OH group of sulfuric acid is replaced by an –NH₂ group. atamanchemicals.comatamanchemicals.comalignchemical.comataman-chemicals.comwhy.grlzjxchem.comatamanchemicals.com |

| Sulfamide | H₄N₂SO₂ | Both –OH groups of sulfuric acid are replaced by –NH₂ groups. |

This table illustrates the structural progression from sulfuric acid to sulfamide, with this compound as the intermediate.

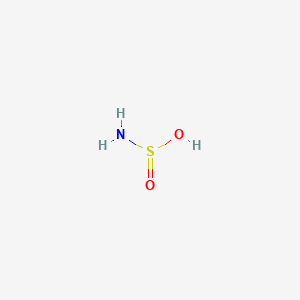

Structurally, this compound exists predominantly in a zwitterionic form (H₃N⁺SO₃⁻) in the solid state, a fact confirmed by neutron diffraction studies. wikipedia.orglzjxchem.comatamanchemicals.com These studies have shown that all three hydrogen atoms are bonded to the nitrogen atom. wikipedia.orglzjxchem.comatamanchemicals.com The S–N bond length is approximately 1.77 Å, which is consistent with a single bond, while the S=O bond length is about 1.44 Å. wikipedia.orgatamanchemicals.comchemeurope.com The alternative tautomeric form, H₂NSO₂(OH), is not the favored structure. wikipedia.orgatamanchemicals.comchemeurope.com

Comparative Analysis with Urea (B33335) Analogues in Delocalized Bonding

The chemical behavior of this compound shows similarities to urea, (H₂N)₂CO. Both compounds possess amino groups attached to electron-withdrawing centers, which allows for participation in delocalized bonding. wikipedia.orgatamanchemicals.comatamanchemicals.comchemeurope.com This delocalization of electrons contributes to the stability and reactivity of both molecules.

When heated in water, both this compound and urea liberate ammonia (B1221849). However, the other products of hydrolysis differ significantly. This compound hydrolyzes to form ammonium (B1175870) bisulfate, effectively reverting to a sulfuric acid derivative. wikipedia.orgatamanchemicals.comatamanchemicals.com In contrast, urea decomposes to produce carbon dioxide. wikipedia.orgatamanchemicals.com

| Feature | This compound | Urea |

| Formula | H₃NSO₃ | (H₂N)₂CO |

| Electron-Withdrawing Center | Sulfonyl group (–SO₂–) | Carbonyl group (–CO–) |

| Bonding | Features delocalized bonding involving the amino group and the sulfonyl group. wikipedia.orgatamanchemicals.comatamanchemicals.comchemeurope.com | Features delocalized bonding involving the amino groups and the carbonyl group. |

| Hydrolysis Product (besides ammonia) | Sulfuric acid wikipedia.orgatamanchemicals.com | Carbon dioxide wikipedia.orgatamanchemicals.com |

This table provides a comparative analysis of key features of this compound and urea.

Historical Evolution of Research on this compound

Research into this compound and its derivatives has a history that has led to significant practical applications. It is produced industrially by reacting urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). atamanchemicals.comlzjxchem.com This process was well-established by 1995, with production reaching approximately 96,000 tonnes in that year. atamanchemicals.comlzjxchem.com

Early research focused on understanding its fundamental chemical properties. It was identified as a moderately strong inorganic acid. wikipedia.orgatamanchemicals.com Its non-hygroscopic nature made it a useful standard in acidimetry, the quantitative analysis of acid content. wikipedia.orgatamankimya.comatamanchemicals.comchemeurope.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

25310-87-6 |

|---|---|

Molecular Formula |

H3NO2S |

Molecular Weight |

81.10 g/mol |

InChI |

InChI=1S/H3NO2S/c1-4(2)3/h1H2,(H,2,3) |

InChI Key |

JXUFISIHEZOBPI-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Amidosulfurous Acid and Its N Substituted Derivatives

Industrial Scale Production Strategies

The large-scale manufacturing of amidosulfurous acid is dominated by two primary methods that utilize readily available and cost-effective starting materials.

Synthesis via Urea (B33335), Sulfur Trioxide, and Sulfuric Acid/Oleum (B3057394) Reactions

The most common industrial method for producing this compound involves the reaction of urea with a mixture of sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄), often in the form of oleum (fuming sulfuric acid). atamanchemicals.comatamanchemicals.comsterilco.plwikipedia.orgbrenntag.com This process is typically conducted in two main stages:

Sulfamation of Urea: Urea reacts with sulfur trioxide to form an intermediate, N-ureidosulfonic acid.

OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H) atamanchemicals.comwikipedia.org

Hydrolysis: The intermediate is then hydrolyzed with sulfuric acid to yield this compound and carbon dioxide.

OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃ atamanchemicals.comwikipedia.org

This method is highly efficient and is responsible for the production of thousands of tonnes of this compound annually. atamanchemicals.comatamanchemicals.com The reaction is typically carried out in a controlled environment to manage the exothermic nature of the reaction and to handle the corrosive reagents safely. sterilco.pl

| Reactants | Products | Scale | Notes |

| Urea, Sulfur Trioxide, Sulfuric Acid/Oleum | This compound, Carbon Dioxide | Industrial | Two-stage process involving sulfamation and hydrolysis. atamanchemicals.comwikipedia.org |

Processes Involving Sulfur Trioxide and Ammonia (B1221849)

An alternative industrial synthesis route involves the direct reaction of sulfur trioxide and ammonia. sterilco.plgoogle.comarchive.org This reaction, carried out in the absence of water, initially forms a molten mixture of the ammonium (B1175870) salts of amido-, imido-, and nitrilotrisulfonic acids. google.comarchive.org

The key steps of this process are:

Reaction of SO₃ and NH₃: Gaseous or liquid sulfur trioxide is reacted with ammonia to produce a melt of ammonium sulfonate salts. google.comarchive.org

Acidification: The resulting molten product is then introduced into a strong mineral acid, such as nitric acid or sulfuric acid. google.comarchive.org This step leads to the precipitation of free this compound in high yield. google.com The melt is typically cooled to a temperature range of 130°C to 170°C before being reacted with the mineral acid. google.com

This process offers an advantage in producing this compound with a high degree of purity. archive.org

| Reactants | Intermediate Products | Final Product | Scale |

| Sulfur Trioxide, Ammonia | Molten Ammonium Salts of Amido-, Imido-, and Nitrilotrisulfonic Acids | This compound | Industrial |

Laboratory Scale Preparation Techniques

For smaller-scale synthesis, particularly in research and development settings, alternative methods are employed that offer greater control and are suitable for preparing a wider variety of derivatives.

Sulfamation of Alkyl Amines Utilizing Sulfur Trioxide Complexes

Sulfur trioxide complexes, such as pyridine-sulfur trioxide (Py·SO₃) and trimethylamine-sulfur trioxide (Me₃N·SO₃), are widely used reagents for the sulfamation of amines in the laboratory. researchgate.netnih.gov These complexes are milder and more selective than free sulfur trioxide, which can be too reactive and lead to side products. researchgate.net

The general reaction involves the treatment of a primary or secondary amine with the SO₃ complex in an appropriate solvent. The resulting sulfamate (B1201201) salt is then typically isolated after a workup procedure. researchgate.net The reactivity of the amine can be influenced by the electronic nature of its substituents; electron-donating groups tend to promote sulfamation, while electron-withdrawing groups can hinder the reaction. researchgate.net

| Amine | Sulfamating Agent | Product |

| Primary Alkyl Amine | Pyridine-Sulfur Trioxide (Py·SO₃) | N-Alkylamidosulfuric Acid |

| Primary Alkyl Amine | Trimethylamine-Sulfur Trioxide (Me₃N·SO₃) | N-Alkylamidosulfuric Acid |

Treatment of Amines with Chlorosulfonic Acid

Another established laboratory method for the synthesis of this compound and its derivatives is the reaction of amines with chlorosulfonic acid (ClSO₃H). researchgate.net This method is effective for preparing both mono- and disubstituted sulfamates. researchgate.net

The reaction proceeds by the nucleophilic attack of the amine on the sulfur atom of chlorosulfonic acid, with the subsequent elimination of hydrogen chloride. The reaction conditions, such as temperature and solvent, need to be carefully controlled due to the high reactivity of chlorosulfonic acid. nii.ac.jp

Preparation of N-Substituted Amidosulfuric Acid Derivatives

The synthesis of N-substituted amidosulfuric acid derivatives is of significant interest due to their diverse applications. The methods described for laboratory-scale preparation are directly applicable to the synthesis of these derivatives.

A specific example is the synthesis of N-alkylamidosulfonic acids from the reaction of N,N'-dialkylureas with oleum in an inert organic solvent like 1,2-dichloroethane. google.com The reaction proceeds in two steps: an initial reaction at a lower temperature (e.g., 25°C) followed by heating to a higher temperature (e.g., 70-80°C) to induce the evolution of carbon dioxide and precipitation of the crystalline N-alkylamidosulfonic acid. google.com

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

| N,N'-Dimethylurea | 45% Oleum | Methylamidosulfonic Acid | Nearly Quantitative | 182.3 |

| N,N'-Diethylurea | 45% Oleum | Ethylamidosulfonic Acid | Nearly Quantitative | Not specified |

| N,N'-Diisopropylurea | 65% Oleum, 100% H₂SO₄ | Isopropylamidosulfonic Acid | Nearly Quantitative | 167 |

This method provides a nearly quantitative yield of the desired N-alkylamidosulfonic acid. google.com

N-Sulfonation of Primary Aromatic Amines

The direct N-sulfonation of primary aromatic amines serves as a viable route for the synthesis of N-substituted this compound derivatives, specifically arylimidobis(sulfates). A notable method involves the use of a 2-methylpyridine-sulfur trioxide complex as the sulfonating agent. oup.com This approach has been demonstrated to effectively produce a range of arylimidobis(sulfates) in moderate to high yields.

The reaction is typically conducted under anhydrous conditions. Research has shown that the N-sulfonation of aniline (B41778) using a slight excess of the 2-methylpyridine-sulfur trioxide complex at room temperature over an extended period (e.g., 71 hours) can yield phenylimidobis(sulfate) in approximately 84% yield. oup.com The reaction time can be significantly reduced by conducting the synthesis at an elevated temperature (e.g., 88-91 °C for 1 hour), although this may lead to a slightly lower yield of the desired product. oup.com

A key observation in this synthetic approach is the potential for side reactions, particularly the formation of (4-sulfonatophenylamido)sulfate as a by-product. This side product may arise from either the para-sulfonation of the initially formed phenylamidosulfate or the thermal rearrangement of the target phenylimidobis(sulfate). oup.com

The scope of this method has been explored with various substituted primary aromatic amines. The reaction conditions, including temperature and duration, can be adjusted to optimize the yield of the corresponding arylimidobis(sulfate). For instance, reactions can be carried out at room temperature for 2 to 6 days or at approximately 90 °C for 1 to 2 hours. oup.com However, the success of this method can be influenced by the substitution pattern on the aromatic ring. For example, the N-sulfonation of 3-methylaniline under elevated temperatures (88-92 °C for 2 hours) was found to yield only a trace amount of the expected (3-methylphenylimido)bis(sulfate), with the primary product being (3-methyl-4-sulfonatophenylamido)sulfate. oup.com

The following table summarizes the results of the N-sulfonation of several primary aromatic amines with the 2-methylpyridine-sulfur trioxide complex. oup.com

| Primary Aromatic Amine | Molar Ratio (Sulfonating Agent:Amine) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | 2.14 | 89-91 | 2 | 67 |

| 2-Methylaniline | 2.09 | 20-21 | 71 | 63 |

| 4-Methylaniline | 2.16 | 89-91 | 2 | 71 |

| 2-Chloroaniline | 1.99 | 22-23 | 142 | 60 |

| 3-Chloroaniline | 2.08 | 21-22 | 71 | 70 |

| 4-Chloroaniline | 2.05 | 22-23 | 120 | 92 |

Formation through Fusion of Amidosulfate Salts

The synthesis of this compound derivatives, particularly unsubstituted and certain substituted imidobis(sulfates), can be achieved through the fusion of amidosulfate salts. The standard laboratory-scale preparation of unsubstituted imidobis(sulfate) involves the fusion of ammonium amidosulfate, either by itself or in an equimolar mixture with amidosulfuric acid. oup.com

However, this fusion method is generally not applicable for the synthesis of most arylimidobis(sulfates). The primary limitation is the propensity of the N-sulfonate group in arylamidosulfates to undergo thermal migration to the ortho and/or para positions of the aromatic ring. oup.com This rearrangement leads to the formation of ring-sulfonated products instead of the desired N,N-disulfonated compound.

An exception to this limitation is the synthesis of (2,4,6-trimethylphenylimido)bis(sulfate). The steric hindrance provided by the methyl groups at the ortho positions (2 and 6) of the aniline ring effectively prevents the thermal rearrangement of the sulfonate group to the ring. This allows for the successful synthesis of (2,4,6-trimethylphenylimido)bis(sulfate) through a fusion-based approach. oup.com

One successful application of this methodology was the preparation of (2,4,6-trimethylphenylimido)bis(sulfate) by the fusion of an equimolar mixture of butylamidosulfuric acid and butylammonium (B8472290) (2,4,6-trimethylphenylamido)sulfate. oup.com This specific case highlights the critical role of substitution patterns on the aromatic amine in directing the outcome of the fusion reaction.

In contrast, attempting to synthesize (3,5-dimethylphenylimido)bis(sulfate) using a similar fusion method, specifically by heating an intimate mixture of butylammonium (3,5-dimethylphenylamido)sulfate and butylamidosulfuric acid, did not yield the desired product. Instead, the reaction resulted in the formation of (3,5-dimethyl-2-sulfonatophenylamido)sulfate in a 69% yield, demonstrating the competing ring sulfonation reaction. oup.com

The thermal reactions of various anilinium salts of butylamidosulfuric acid have been studied to understand the interplay between transsulfonation (formation of the amidosulfate) and rearrangement (ring sulfonation). At lower temperatures (80-120 °C), the formation of phenylamidosulfates and sulfophenylamidosulfates are the main products. As the temperature increases, ring mono- and di-sulfonates become the predominant products at the expense of the transsulfonation products. oup.comoup.com The sulfonate group consistently migrates to the ortho and/or para positions relative to the amino group, with no meta-substituted products being detected. oup.comoup.com

The thermal reaction of 2,4,6-trimethylanilinium butylamidosulfate is particularly noteworthy as it yielded (2,4,6-trimethylphenylimido)bis(sulfate) in addition to (2,4,6-trimethylphenylamido)sulfate, marking the first isolation of an arylimidobis(sulfate) from such thermal reactions. oup.comoup.com

The following table provides data on the thermal reaction of anilinium butylamidosulfate at different temperatures, illustrating the product distribution. oup.com

| Reaction Temperature (°C) | Reaction Time (h) | Phenylamidosulfate (%) | Aniline-N,4-disulfonate (%) | Aniline-2- and 4-sulfonate (%) | Aniline-2,4-disulfonate (%) |

| 100 | 8 | 85 | Formed | Not Detected | Not Detected |

| 115 | 8 | - | Formed | Not Detected | Not Detected |

| 140 | 8 | - | Formed | Not Detected | Not Detected |

| 160 | 8 | Not Detected | Not Detected | 57 | 26 |

Elucidation of Molecular Structure and Conformational Isomerism

Experimental Structural Determination

Experimental techniques have provided foundational data on the precise arrangement of atoms, bond lengths, and bond angles within the amidosulfurous acid crystal.

While X-ray diffraction is powerful, it is less effective at precisely locating hydrogen atoms due to their low electron density. nih.gov Neutron diffraction offers a significant advantage in this regard because neutrons scatter off atomic nuclei, making the technique highly sensitive to the positions of hydrogen atoms. nih.govpsu.edu

Neutron diffraction studies performed on this compound were decisive in confirming its zwitterionic structure. wikipedia.orgatamanchemicals.com These experiments unequivocally located the positions of the hydrogen atoms, showing that all three are bonded to the nitrogen atom. atamanchemicals.comatamanchemicals.comatamankimya.com This finding provided definitive evidence for the H₃NSO₃ formula and ruled out the presence of the tautomeric form, H₂NSO₂(OH), in the crystalline solid. wikipedia.orgatamanchemicals.com

Data from diffraction studies have provided precise measurements of the bond lengths and angles within the this compound molecule, further supporting the zwitterionic model. The sulfur-nitrogen bond distance is notably long, which is consistent with a single bond, while the sulfur-oxygen bond lengths are characteristic of double bonds. wikipedia.orgatamanchemicals.comatamanchemicals.com

| Bond | Bond Length (Å) | Source(s) |

| S=O | 1.44 | wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com |

| S–N | 1.77 | wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com |

| N–H | 1.03 | wikipedia.orgatamanchemicals.comatamanchemicals.com |

This table presents experimentally determined bond distances for this compound.

Neutron Diffraction Studies for Hydrogen Atom Localization

Computational Investigations of Molecular Structure

Alongside experimental methods, computational chemistry has provided deeper insights into the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules and crystalline solids. mdpi.commdpi.com Periodic DFT calculations have been applied to model the solid-state characteristics of this compound, including the prediction of polymorphic forms. mdpi.com These studies focus on optimizing the molecular conformation within the crystal lattice and analyzing the extensive network of hydrogen bonds that provides stability. mdpi.comdntb.gov.ua DFT investigations have been used to compare different crystalline phases, revealing subtle differences in hydrogen bond lengths and angles that define the distinct arrangements and properties of each polymorph. mdpi.com

Characterization of Zwitterionic and Neutral Forms

This compound, commonly known as sulfamic acid, exists as two tautomers: a neutral form and a zwitterionic form. wikipedia.org Extensive research, including crystallographic and spectroscopic studies, has been conducted to characterize these two structures. The evidence overwhelmingly indicates that in the solid state, the molecule exists as a zwitterion. atamanchemicals.comatamanchemicals.comatamanchemicals.com

The zwitterionic form, +H3NSO3-, is considered more stable than the neutral H2NSO2(OH) form. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com This stability is a key feature of the compound's structure. In its zwitterionic ground state, this compound can be described as a Lewis acid/base complex formed between sulfur trioxide (SO3) and ammonia (B1221849) (NH3). nih.gov The molecular formula is more accurately represented as H3NSO3 rather than the tautomeric H2NSO2(OH). atamanchemicals.comatamanchemicals.comatamankimya.com

X-ray diffraction studies have been pivotal in elucidating the solid-state structure. These studies reveal that this compound crystallizes in the orthorhombic system with a distorted tetrahedral geometry. researchgate.net Furthermore, neutron diffraction analysis has definitively located the hydrogen atoms, confirming that all three are bonded to the nitrogen atom, which is consistent with the +NH3 group of the zwitterion. atamanchemicals.comatamanchemicals.comatamankimya.com The distance from the nitrogen to each of these hydrogen atoms is reported to be 1.03 Å. atamanchemicals.comatamankimya.com The structure is further stabilized by extensive hydrogen bonding of the N-H···O type within the crystal lattice, with each +NH3 group participating in five such bridging systems. researchgate.net

The bond lengths within the zwitterionic molecule provide further evidence for its structure. The sulfur-nitrogen bond distance is approximately 1.73 Å to 1.77 Å, a length consistent with a single bond. atamanchemicals.comatamanchemicals.comatamankimya.comresearchgate.net In contrast, the sulfur-oxygen bond lengths are around 1.44 Å to 1.49 Å, which is characteristic of S=O double bonds. atamanchemicals.comatamanchemicals.comatamankimya.comresearchgate.net

Table 1: Comparative Characteristics of this compound Forms

| Feature | Zwitterionic Form (+H3NSO3-) | Neutral Form (H2NSO2(OH)) |

| Formula | +H3NSO3- | H2NSO2(OH) |

| Stability | More stable form. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com | Less stable tautomer. atamanchemicals.comatamanchemicals.comatamankimya.com |

| State | Predominant in the solid crystal state. atamanchemicals.comatamanchemicals.comatamanchemicals.com | Not the observed form in the solid state. atamanchemicals.comatamanchemicals.comatamankimya.com |

| Description | Lewis acid/base complex of SO3 and NH3. nih.gov | A tautomer of the zwitterionic form. wikipedia.org |

| Hydrogen Position | All three hydrogens are attached to the nitrogen atom. atamanchemicals.comatamankimya.com | One hydrogen is attached to an oxygen atom. |

Table 2: Crystallographic and Bond Data for the Zwitterionic Form of this compound

| Parameter | Research Finding |

| Crystal System | Orthorhombic. researchgate.net |

| Molecular Geometry | Distorted tetrahedral. researchgate.net |

| S–N Bond Length | 1.77 Å. atamanchemicals.comatamanchemicals.comatamankimya.com |

| 1.73 Å (±0.05 Å). researchgate.net | |

| S=O Bond Length | 1.44 Å. atamanchemicals.comatamanchemicals.comatamankimya.com |

| 1.47 Å, 1.48 Å, 1.49 Å (all ±0.05 Å). researchgate.net | |

| N–H Bond Length | 1.03 Å. atamanchemicals.comatamankimya.com |

| Hydrogen Bonding | Extensive N-H···O hydrogen bonding present in the crystal structure. researchgate.net |

Advanced Spectroscopic Characterization and Computational Spectroscopy

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of amidosulfurous acid. rsc.orgscielo.org.mx These methods probe the fundamental vibrations of the molecule, which are determined by its atomic masses and the forces between the bonds. scielo.org.mx

Experimental FT-IR and Raman spectra of this compound and its derivatives show characteristic bands corresponding to the vibrations of the N-H, S-O, and S-N bonds. For instance, in a thiourea-amidosulfurous acid co-crystal, bands observed in the FT-IR spectrum at 3949 cm⁻¹ and 3829 cm⁻¹ have been attributed to intermolecular hydrogen bonding and the asymmetric stretching of the NH₂ group. rasayanjournal.co.in The analysis of these spectra is greatly enhanced by computational chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules like this compound. ripublication.com Methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. ufms.brderpharmachemica.comglobalresearchonline.net

These theoretical calculations provide a complete set of vibrational modes, which can be visualized to understand the nature of the atomic motions involved in each vibration. derpharmachemica.com However, theoretical harmonic frequencies are often systematically higher than the frequencies observed experimentally. This discrepancy arises primarily from the neglect of anharmonicity in the calculations and approximations in the theoretical models. ajchem-a.com

To bridge the gap between theoretical predictions and experimental results, the calculated harmonic frequencies are typically multiplied by a scaling factor. A common scaling factor for frequencies calculated at the B3LYP level of theory is approximately 0.96. ufms.brglobalresearchonline.net This scaling procedure corrects for the systematic overestimation and allows for a more accurate correlation between the predicted and observed spectra. ajchem-a.comresearchgate.net

The comparison between scaled theoretical frequencies and experimental FT-IR and Raman data allows for a definitive assignment of the observed vibrational bands to specific molecular motions. ufms.brmdpi.com Studies on related compounds have shown excellent agreement between experimental and scaled theoretical wavenumbers, enabling confident vibrational assignments. ufms.brresearchgate.net For this compound, this correlative approach is crucial for interpreting its complex vibrational spectrum and confirming its zwitterionic structure (⁺H₃NSO₃⁻) in the solid state.

Table 1: Illustrative Correlation of Experimental and Scaled Theoretical Vibrational Frequencies for this compound Functional Groups This table is a representative example based on data from related compounds and general spectroscopic principles.

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| ~3100 | ~3100 | ~3230 | ~3101 | νₐₛ(NH₃⁺) - Asymmetric Stretch |

| ~2850 | ~2850 | ~2970 | ~2851 | νₛ(NH₃⁺) - Symmetric Stretch |

| ~1540 | ~1540 | ~1605 | ~1541 | δₐₛ(NH₃⁺) - Asymmetric Bending |

| ~1260 | ~1260 | ~1315 | ~1262 | νₐₛ(SO₃) - Asymmetric Stretch |

| ~1060 | ~1060 | ~1105 | ~1061 | νₛ(SO₃) - Symmetric Stretch |

| ~750 | ~750 | ~780 | ~749 | ρ(NH₃⁺) - Rocking |

| ~580 | ~580 | ~605 | ~581 | δ(SO₃) - Bending |

ν: stretching; δ: bending; ρ: rocking; as: asymmetric; s: symmetric. PED: Potential Energy Distribution.

Theoretical Prediction of Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. naturalspublishing.com For this compound, ¹H and ¹⁵N NMR are particularly informative for characterizing the sulfamate (B1201201) group (-NHSO₃⁻). nih.govacs.org

Detecting the proton resonances of the sulfamate group requires specific experimental conditions, but doing so provides valuable data on the local chemical environment. nih.gov The chemical shifts of these protons are sensitive to structural differences in the molecule. nih.gov Furthermore, the sulfamate protons can be used to detect ¹⁵N chemical shifts indirectly through two-dimensional correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) sequence. nih.govacs.org The ¹H and ¹⁵N chemical shifts of the sulfamate group serve as powerful tools for the structural characterization of molecules containing this moiety. acs.org The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide unequivocal structural information, especially in cases where other NMR data might be ambiguous. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound is generally transparent throughout the visible and near-UV regions, which makes it a suitable solvent or component for optical applications. rasayanjournal.co.inderpharmachemica.com

Studies on pure this compound crystals report a UV cut-off wavelength at approximately 270 nm. derpharmachemica.com The cut-off wavelength indicates the energy threshold above which the molecule begins to strongly absorb UV radiation, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. In co-crystals, this property can be tuned; for example, a crystal of this compound with lithium chloride showed a blue-shifted cut-off at 238 nm, expanding its transparency window. derpharmachemica.com Similarly, a thiourea-amidosulfurous acid crystal exhibited a cut-off at 237 nm. rasayanjournal.co.in This wide transmission window is a key property for its use in nonlinear optical (NLO) materials. derpharmachemica.comresearchgate.net

Electronic Structure Analysis

Computational quantum chemistry provides profound insights into the electronic structure of this compound, complementing the experimental spectroscopic data. These theoretical investigations focus on the arrangement and energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. ajchem-a.comirjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are commonly employed to determine the energies of these orbitals. For this compound, such calculations would reveal the distribution of electron density and predict the most likely sites for nucleophilic and electrophilic attack, thereby providing a theoretical foundation for its reactivity. researchgate.netgrafiati.com

Molecular Electrostatic Surface Potential (MESP) Mapping

Molecular Electrostatic Surface Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It helps in predicting how a molecule will interact with other chemical species by identifying electron-rich and electron-poor regions. uni-muenchen.demdpi.com The MESP is mapped onto a constant electron density surface, where different colors represent varying potential values. Typically, red and yellow indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netmdpi.com

In studies involving sulfamic acid, MESP analysis is employed to understand reactivity and intermolecular interactions. For instance, in the context of a deep eutectic solvent formed between sulfamic acid and urea (B33335), MESP mapping demonstrated that increasing the urea content leads to an expansion of both nucleophilic and electrophilic attack areas. researchgate.netafricaresearchconnects.com This suggests enhanced reactivity of the mixture. researchgate.netafricaresearchconnects.com The analysis of the electrostatic potential is crucial for understanding hydrogen bonding interactions, which are significant in the structure of sulfamic acid and its complexes. researchgate.netmdpi.com

The MESP provides a visual representation of the charge distribution and is a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de For this compound, the zwitterionic nature implies distinct regions of positive and negative potential associated with the -NH₃⁺ and -SO₃⁻ groups, respectively, which would be clearly visualized in an MESP map.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial charge on each atom. ufms.brmdpi.com These charges are not physical observables but offer a valuable theoretical framework for understanding the electronic structure, dipole moment, polarizability, and other molecular properties. ufms.brmdpi.commdpi.com The calculation of Mulliken charges is sensitive to the basis set used in the quantum chemical calculations. ufms.br

Computational studies on molecules synthesized using sulfamic acid as a catalyst often include Mulliken charge analysis to understand the charge distribution and its influence on the molecule's properties. ufms.brresearchgate.net101.37.83ufms.br For example, in the analysis of a compound synthesized with a sulfamic acid catalyst, the Mulliken charges were calculated using both B3LYP/6-311++G(d,p) and B3LYP/6-311G(d,p) basis sets to assess the impact of the basis set choice. ufms.br

For this compound itself, theoretical studies determining its molecular structure have been performed using various basis sets, which would inherently involve the calculation of atomic charges. researchgate.net The distribution of charges in the zwitterionic form (H₃N⁺SO₃⁻) is of particular interest. The nitrogen atom would carry a significant positive charge, distributed among the attached hydrogen atoms, while the oxygen atoms of the sulfonate group would bear negative charges. The sulfur atom, being bonded to three electronegative oxygen atoms and a positively charged nitrogen, would exhibit a significant positive charge.

A detailed Mulliken atomic charge distribution for a model of sulfated β-O-4 lignin (B12514952), a product of a reaction involving sulfamic acid, illustrates the charge distribution on the sulfate (B86663) group. mdpi.com While not this compound itself, it provides insight into the charge distribution within a sulfonate group attached to an organic moiety.

Table 1: Illustrative Mulliken Atomic Charges for a Sulfated Compound Fragment (derived from related studies)

| Atom | Calculated Atomic Charge (e) |

|---|---|

| S | +1.5 to +2.0 |

| O (in SO₃) | -0.8 to -1.2 |

| N (in NH₃⁺) | -0.5 to -0.9 |

| H (on N) | +0.4 to +0.6 |

The data in the table, while illustrative, reflects the general findings from computational analyses of related sulfonated compounds, where the sulfur atom is highly positive and the oxygen atoms are negative. mdpi.com This charge distribution is fundamental to the reactivity and intermolecular interactions of this compound.

Mechanistic Investigations of Chemical Reactions

Hydrolytic Pathways and Reaction Kinetics

Aqueous solutions of amidosulfurous acid are not indefinitely stable and undergo slow hydrolysis. oup.comchemrxiv.org This process is of significant interest for understanding the compound's stability and reactivity in aqueous environments.

H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻ oup.comwikipedia.org

In the solid state and in solution, this compound predominantly exists as a zwitterion, ⁺NH₃SO₃⁻. oup.comchemrxiv.orgatamanchemicals.com This zwitterionic form is considered the reactive species in the hydrolysis reaction. The mechanism is thought to involve a unimolecular decomposition of this zwitterion as the rate-controlling step. This behavior shows a resemblance to urea (B33335), which also contains an amino group linked to an electron-withdrawing center and liberates ammonia (B1221849) upon heating in water. oup.com

The hydrolysis is acid-catalyzed. Studies have shown that the reaction rate is influenced by the concentration of hydrogen ions. oup.com The presence of a strong acid like perchloric acid leads to good first-order kinetics, supporting a mechanism that involves a pre-equilibrium between the sulfamate (B1201201) ion and the protonated sulfamic acid (the zwitterion), followed by the slow hydrolysis of the acid form. oup.com

The rate of hydrolysis of this compound is highly dependent on temperature. While solutions are relatively stable at room temperature, the rate of decomposition increases significantly at elevated temperatures. chemrxiv.orgresearchgate.net

Research has demonstrated a clear positive correlation between temperature and the rate of hydrolysis. For instance, in studies of acid hydrolysis of various substrates, increasing the temperature consistently leads to faster reaction rates, a principle that aligns with the Arrhenius equation. researchgate.netnih.gov One study indicated that the rate constant for hydrolysis in aqueous acetone (B3395972) at 35 °C is approximately 1000 times greater than that in pure water at the same temperature. oup.com While detailed kinetic data for the hydrolysis of this compound across a wide range of temperatures is specific to the reaction conditions, the general trend is well-established. For example, kinetic studies on the hydrolysis of wheat straw showed a significant increase in reaction rates when the temperature was increased from 34°C to 90°C. acs.org

Table 1: Effect of Temperature and Acid on Hydrolysis Rate

| Run No. | Temperature (°C) | Initial Concentration (M) | Added Solute | General Observation on Rate |

| 1 | 85 | 0.25 | None | Baseline rate established. |

| 2 | 95 | 0.25 | None | Rate increases with temperature. |

| 3 | 85 | 0.25 | HCl | Rate increases in the presence of excess acid. |

| 4 | 85 | 0.25 | NaOH | Rate decreases considerably in the presence of excess base. |

| 7 | 65 | 0.25 | None | Rate decreases with temperature. |

This table is a qualitative summary based on findings from a study on sulfamic acid hydrolysis, illustrating the general influence of temperature and pH on the reaction rate. jhas-bwu.com

Mechanism of Hydrolysis to Ammonium (B1175870) Bisulfate

Transsulfonation Reactions

This compound and its derivatives can participate in transsulfonation reactions, where a sulfonate group (SO₃) is transferred from the nitrogen of the amidosulfuric acid to another nucleophile, typically an amine. These reactions are crucial in the synthesis of various sulfonated compounds.

The thermal reactions of amine salts of N-substituted amidosulfurous acids (RNHSO₃⁻ R'NH₃⁺) can lead to the transfer of a sulfonate group, a process known as transsulfonation. oup.com The mechanism of this transfer has been a subject of detailed investigation. A key finding is that the ease of the reaction depends significantly on the basicity of both the parent amine of the amidosulfuric acid (RNH₂) and the salt-forming amine (R'NH₂). oup.com

The initial step is believed to be the thermal dissociation of the amine salt into the free amidosulfuric acid and the base. oup.com The free acid exists in equilibrium with its zwitterionic form (RNH₃⁺SO₃⁻), which is considered the active sulfonating species. oup.comoup.com The free amines present in the mixture then act as nucleophilic receptors for the sulfonate group. oup.com At lower temperatures (e.g., 80-120 °C), transsulfonation products are the main outcome. oup.com

Two primary mechanistic pathways are considered for the sulfonate group transfer, both of which involve the nitrogen-sulfur (N-S) bond. The reactivity of the N-S bond is central to the reaction. oup.comoup.com

One possible mechanism involves the rate-determining thermal cleavage of the N-S bond in the zwitterion to generate the parent amine and sulfur trioxide (SO₃). oup.com This is followed by a rapid electrophilic attack of the generated SO₃ on the substrate amine. oup.com The stability of the N-S bond is influenced by the N-substituent; arylamidosulfuric acids, for instance, are known to be thermally unstable and readily undergo N-S bond cleavage. oup.com The reactivity of the N-S bond is significantly higher in the zwitterionic (N-protonated) form compared to the amidosulfate ion (RNHSO₃⁻), highlighting the importance of protonation for the bond cleavage. oup.com

An alternative intermolecular pathway involves a bimolecular nucleophilic substitution (Sɴ2-type) reaction. oup.comuwaterloo.ca In this mechanism, the substrate amine acts as a nucleophile and directly attacks the tetracoordinate sulfur atom of the zwitterionic amidosulfuric acid. oup.comoup.com This concerted process involves the simultaneous formation of a new nitrogen-sulfur bond with the attacking amine and the cleavage of the original N-S bond, displacing the parent amine. libretexts.org This pathway avoids the formation of free sulfur trioxide. Evidence suggests that both transsulfonation and subsequent rearrangement reactions may occur concurrently through this type of bimolecular displacement mechanism. oup.com

Table 2: Products of Thermal Reaction of Anilinium Butylamidosulfate at 160°C

| Reaction Time (h) | n-BuNHSO₃⁻ | C₆H₅NHSO₃⁻ | NH₂C₆H₄SO₃⁻ | C₆H₄(NHSO₃⁻)(SO₃⁻) | NH₂C₆H₄(SO₃)₂⁻ |

| 8 | Present | Present | Present | Present | Present |

This table illustrates the complexity of the product mixture from the thermal reaction of an anilinium salt of an N-substituted amidosulfuric acid, indicating concurrent transsulfonation and rearrangement reactions. Data adapted from descriptions in the literature. oup.com

Role of N-S Bond Cleavage in Reaction Pathways

Reactions with Nitrogen Oxoacids

This compound exhibits distinct reactivity with different nitrogen oxoacids, leading to the formation of different nitrogen-containing gaseous products.

This compound (sulfamic acid) reacts with nitrous acid (HNO₂) to produce nitrogen gas (N₂), sulfuric acid (H₂SO₄), and water (H₂O). wikipedia.orgatamanchemicals.com The balanced chemical equation for this reaction is:

HNO₂ + H₃NSO₃ → H₂SO₄ + N₂ + H₂O wikipedia.orgatamanchemicals.com

Kinetic studies have revealed that the reaction mechanism is dependent on the acidity of the solution. rsc.org At acidities below 0.248 M [H⁺], the reaction proceeds primarily through the attack of the nitrous acidium ion on the sulfamate ion. rsc.org Attempts to catalyze other nitrosation pathways under these conditions have been unsuccessful. rsc.org This indicates a specific and exclusive, albeit slow, reactivity of the sulfamate ion with the nitrous acidium ion. rsc.org

As the acidity increases to 3 M [H⁺], another reaction pathway involving the undissociated sulfamic acid molecule becomes significant. rsc.org The reaction shows acid catalysis up to approximately 0.2 M, after which the rate constant becomes independent of acidity. atamanchemicals.com This observation is consistent with the reaction proceeding via the sulfamate ion, NH₂SO₃⁻. atamanchemicals.com Due to its ability to effectively react with nitrous acid, sulfamic acid is considered a better nitrous acid trap at low acidities (around 0.05 M) compared to hydrazine (B178648) or hydrazoic acid. atamanchemicals.com

HNO₃ + H₃NSO₃ → H₂SO₄ + N₂O + H₂O wikipedia.orgatamanchemicals.com

Mechanistic investigations indicate that this reaction is not a simple, single-step displacement. scribd.comrsc.org Instead, it occurs in multiple stages. scribd.comrsc.org The initial, rapid step is believed to involve the attack of the nitronium ion ([NO₂]⁺) on the this compound. rsc.org This is followed by subsequent steps involving rearrangement and elimination. rsc.org

Kinetic studies of the slowest stage, which produces nitrous oxide and sulfate (B86663), show that the reaction is first order in both this compound and the nitrate (B79036) ion. rsc.org The rate is also approximately second order with respect to the acidity function H₀, which points to the involvement of a nitronium ion in the transition state. rsc.org The second stage of the reaction is observed to be retarded by the presence of nitric acid. rsc.org

The following table summarizes the reactions of this compound with nitrogen oxoacids.

| Reactant | Product Gas | Other Products | Reference |

| Nitrous Acid (HNO₂) | Nitrogen (N₂) | Sulfuric Acid, Water | wikipedia.orgatamanchemicals.com |

| Nitric Acid (HNO₃) | Nitrous Oxide (N₂O) | Sulfuric Acid, Water | wikipedia.orgatamanchemicals.com |

Reaction with Nitrous Acid to Yield Nitrogen Gas

Sulfation of Alcohols to Organosulfates

This compound is an effective reagent for the sulfation of alcohols to produce the corresponding organosulfate esters. wikipedia.orgatamanchemicals.com This reaction typically requires heating. wikipedia.orgatamanchemicals.com For instance, this compound does not react with ethanol (B145695) at temperatures below 100°C without a catalyst. wikipedia.orgatamanchemicals.com

The general reaction can be represented as:

ROH + H₂NSO₃H → ROS(O)₂O⁻ + NH₄⁺ wikipedia.orgatamanchemicals.com

The products are formed as their ammonium salts. wikipedia.orgatamanchemicals.com While this compound is a more expensive sulfating agent compared to alternatives like chlorosulfonic acid or oleum (B3057394), it offers the advantage of being significantly milder. wikipedia.orgatamanchemicals.com A key benefit of its mild nature is that it does not sulfonate aromatic rings, allowing for selective sulfation of alcoholic hydroxyl groups in molecules containing both functionalities. wikipedia.orgatamanchemicals.com

The efficiency of the sulfation of long-chain primary alcohols with this compound alone can be low, sometimes resulting in dark-colored products. nih.gov However, the reaction can be catalyzed by the presence of urea. wikipedia.orgatamanchemicals.com The use of catalysts like urea, thiourea, and acetamide (B32628) has been shown to improve the outcome of the sulfation of long-chain secondary alcohols. nih.gov For example, while cellulose (B213188) degrades when heated with sulfamic acid alone, satisfactory sulfation occurs at 140°C in the presence of urea. nih.gov

The proposed mechanism for the sulfation of alcohols with sulfuric acid, a related process, is thought to involve a nucleophilic substitution (SN1) pathway. caltech.edu In this mechanism, the acid protonates the alcohol's hydroxyl group, making water a good leaving group. caltech.edu The resulting carbocation is then attacked by a sulfate anion. caltech.edu A similar nucleophilic attack of the alcohol onto the sulfur atom is proposed in other sulfation methods. nih.gov

An example of an industrial application of this reaction is the production of 2-ethylhexyl sulfate, a wetting agent used in the mercerization of cotton, by reacting 2-ethylhexanol with this compound. wikipedia.orgatamanchemicals.com

The table below provides examples of alcohol sulfation using this compound.

| Alcohol | Catalyst | Product | Application | Reference |

| Ethanol | None (below 100°C) | No reaction | - | wikipedia.orgatamanchemicals.com |

| 2-Ethylhexanol | Not specified | 2-Ethylhexyl sulfate | Wetting agent | wikipedia.orgatamanchemicals.com |

| Long-chain secondary alcohols | Urea, Thiourea, Acetamide | Organosulfate | - | nih.gov |

| Cellulose | Urea | Cellulose sulfate | - | nih.gov |

Reactivity of Cyclic Sulfamidite and Sulfamidate Derivatives

Cyclic sulfamidites and their oxidized counterparts, cyclic sulfamidates, are versatile five-membered heterocyclic electrophiles extensively used in organic synthesis. acs.org Their reactivity is primarily characterized by ring-opening reactions when subjected to a wide array of nucleophiles. acs.orgresearchgate.net These heterocycles can be considered structural analogs of cyclic amino acids and serve as valuable intermediates for producing a diverse range of molecules, including β-substituted amines and various functionalized amine derivatives. researchgate.netunirioja.es

The ring-opening of five-membered cyclic sulfamidates is a well-established transformation in organic synthesis. unirioja.es The reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, which involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-oxygen bond. rsc.orgresearchgate.net This process is highly stereospecific, resulting in a complete inversion of the configuration at the attacked carbon center. acs.orgnih.govnih.gov

The reactivity of cyclic sulfamidates is profoundly influenced by the nature of the substituents attached to the ring's carbon and nitrogen atoms. acs.orgacs.org Key findings from experimental and computational studies reveal several controlling factors:

N-Substitution: The presence of a protecting group on the sulfonamide nitrogen is crucial for reactivity. acs.org N-alkyl or N-carbonyl-protected sulfamidates are significantly more reactive towards nucleophilic attack. acs.orgnih.gov In contrast, N-unprotected sulfamidates are often completely unreactive, even under prolonged heating. acs.org This is because deprotonation of the sulfonamide NH group leads to an accumulation of negative charge in the transition state, which dramatically increases the activation barrier for the nucleophilic attack. nih.govacs.org

C-Terminus Substitution: The substituent at the carbon terminus also plays a critical role. Ester groups at this position favor the nucleophilic ring-opening reaction. nih.govacs.org However, when an amide group is present, a competition arises between the desired S_N2 substitution and an E2 elimination pathway. nih.govacs.org

Nucleophile: A wide range of nucleophiles, including those based on oxygen, sulfur, nitrogen, and carbon, can be used to open the sulfamidate ring. unirioja.esrsc.orggoogle.com For instance, sulfur nucleophiles, such as thiolate ions generated in situ, react at the C-O bond in a highly stereospecific S_N2 manner to produce β-amino sulfides. rsc.org

The influence of substituents on the reaction pathway of tertiary sulfamidates with pyridine (B92270) as the nucleophile is summarized in the table below.

| Sulfamidate | N-Terminus Substituent (R2) | C-Terminus Substituent (R1) | Conditions | S_N2 Product Yield | E2 Product Yield |

| 1 | COMe | OMe | 25°C, 12 h | >99% | Not Detected |

| 2 | CO2Me | OMe | 25°C, 12 h | >99% | Not Detected |

| 3 | H | OMe | 60°C, 24 h | Not Detected | Not Detected |

| 4 | COMe | NHMe | 60°C, 16 h | 83% | 17% |

| 5 | H | NHMe | 60°C, 24 h | Not Detected | Not Detected |

| Data derived from experimental studies using pyridine as the nucleophilic probe. acs.org |

While nucleophilic attack typically occurs at a carbon atom, alternative reaction pathways involving the sulfur atom are known. One such process is intramolecular S-alkylation or S-arylation, where a nucleophilic moiety within the same molecule attacks the electrophilic sulfur atom of the sulfamidate ring.

A notable example involves the reaction of aryllithiated derivatives of cyclic sulfamidates. researchgate.net In these cases, the aryllithiated species can undergo a regioselective intramolecular nucleophilic attack at the sulfur atom. researchgate.netacs.org This unique reactivity leads to the cleavage of the S(O)2–O bond and results in the formation of poly- and diversely substituted benzosultams in high yields. researchgate.netacs.org This pathway provides a novel entry to N-substituted benzosultams, which are structurally distinct from the products of conventional C–O bond cleavage. acs.org

Another application of S-alkylation involves the reaction of cysteine-containing peptides with chiral cyclic sulfamidates. This process has been developed into a one-pot, high-yield procedure for synthesizing lanthionine-containing peptides, demonstrating a practical application of directing alkylation to the sulfur atom. researchgate.net

Nucleophilic Ring-Opening Mechanisms

Thermal Decomposition Pathways

This compound, commonly known as sulfamic acid, is a stable crystalline solid at room temperature but undergoes decomposition upon heating. atamanchemicals.comnih.gov The thermal decomposition process begins near its melting point of approximately 205°C and proceeds at higher temperatures. atamanchemicals.comnih.gov The decomposition of amidosulfuric acid is a complex process that can yield several products depending on the conditions. oup.comresearchgate.net

The primary decomposition products at temperatures above the melting point are water, sulfur trioxide, sulfur dioxide, and nitrogen. atamanchemicals.com The reaction pathway is thought to involve a chain condensation followed by cyclization to form polysulfimide. oup.com In certain contexts, such as in polar aprotic solvents or during the thermal rearrangement of its salts, cleavage of the N-S bond is a key mechanistic step. oup.com For instance, heating arylamidosulfates can lead to thermal dissociation and rearrangement to ring-sulfonated products. oup.com

The thermal behavior of related metal amidosulfates has also been investigated. For example, hydrated rare earth amidosulfates typically first undergo dehydration between 93°C and 136°C. researchgate.net The subsequent decomposition of the anhydrous amidosulfate occurs at much higher temperatures, starting around 350°C. researchgate.net

| Compound | Decomposition Temperature | Key Products/Intermediates |

| This compound (Sulfamic Acid) | > 205°C | Water, Sulfur Trioxide, Sulfur Dioxide, Nitrogen |

| Ammonium Arylamidosulfate | > 150°C | Rearranges to ring-sulfonated aniline (B41778) |

| Lanthanum Amidosulfate Dihydrate | 93°C - 136°C (dehydration), >350°C (decomposition) | Water, Anhydrous La(NH2SO3)3, further decomposition products |

| Data compiled from various sources detailing thermal analysis. atamanchemicals.comnih.govoup.comresearchgate.net |

Advanced Theoretical and Computational Studies of Reactivity

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the structure and properties of amidosulfurous acid. DFT methods are particularly useful for investigating polymorphism, where the subtle differences between crystalline forms arise from both short- and long-range intermolecular interactions. mdpi.com

DFT calculations have been instrumental in understanding the complex network of intermolecular interactions that govern the structure and stability of this compound and its complexes. The primary interactions are strong hydrogen bonds, which dictate the formation of clusters with other molecules like water and amides.

In the solid state, this compound exists as a zwitterion, H₃N⁺SO₃⁻, and these zwitterions are interconnected by a three-dimensional network of N-H···O hydrogen bonds. Computational studies can quantify the strength and nature of these bonds.

Theoretical investigations into the interactions between this compound and other molecules, such as amides, are crucial for understanding its role in various chemical processes. These studies often involve optimizing the geometry of molecular clusters and analyzing the resulting interaction energies. For instance, DFT can be used to model the hydrogen bonding between the N-H groups of this compound and the carbonyl oxygen of an amide. dntb.gov.ua The Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the nature of these interactions, revealing charge transfer between the donor and acceptor orbitals. dntb.gov.uaugm.ac.id

The interaction with water molecules is also a key area of study. DFT, combined with empirical dispersion corrections, can accurately model the hydrogen bonding network in aqueous solutions or hydrated crystals of this compound. ugm.ac.idmdpi.com These calculations help in understanding the solvation process and the stability of different hydrated forms.

DFT calculations are widely used to determine the thermodynamic parameters associated with the formation of this compound complexes. mdpi.comnih.gov By calculating the energies of the individual molecules and the resulting complex, the stabilization energy (E_stab) can be determined. A negative stabilization energy indicates a stable complex. mdpi.com

Key thermodynamic parameters that can be calculated include:

Enthalpy of Formation (ΔH_f): This provides information about the energy released or absorbed when a complex is formed from its constituent molecules.

Gibbs Free Energy of Formation (ΔG_f): This parameter determines the spontaneity of the complex formation process.

Entropy of Formation (ΔS_f): This reflects the change in disorder during complexation.

These parameters can be calculated at different temperatures, providing a comprehensive understanding of the stability of the complexes under various conditions. mdpi.com

Table 1: Illustrative Thermodynamic Parameters from DFT Calculations (Note: The following table is a generalized representation of data that can be obtained from DFT studies and does not represent specific experimental values for this compound.)

| Thermodynamic Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔH_f) | -X.X | kcal/mol |

| Gibbs Free Energy (ΔG_f) | -Y.Y | kcal/mol |

| Entropy (S) | Z.Z | cal/mol·K |

| Constant Volume Heat Capacity (Cv) | W.W | cal/mol·K |

Table generated based on general outputs of DFT thermodynamic calculations. mdpi.comscirp.org

DFT is a valuable method for predicting the non-linear optical (NLO) properties of molecules. researchgate.net These properties are crucial for applications in optoelectronics and photonics. The key NLO parameters calculated using DFT include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netscielo.org.mx

The computational approach involves optimizing the molecular geometry and then calculating the NLO properties using a suitable functional and basis set, often within the framework of time-dependent DFT (TD-DFT). scielo.org.mx A large value of the first hyperpolarizability (β) is indicative of a significant NLO response. researchgate.net For instance, the β value of a candidate material can be compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

Studies have shown that the NLO properties are strongly influenced by the molecular structure, particularly the presence of donor and acceptor groups that facilitate intramolecular charge transfer. scielo.org.mxmdpi.com DFT calculations can predict how modifications to the molecular structure of this compound or its derivatives might enhance their NLO properties.

Thermodynamic Parameters of Complex Formation

Ab Initio Molecular Dynamics (aiMD) Simulations

Ab initio molecular dynamics (aiMD) simulations provide a dynamic picture of molecular systems, allowing researchers to study time-dependent phenomena such as phase transitions and reaction mechanisms. mdpi.comnih.gov In aiMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods, typically DFT. youtube.com This approach avoids the need for pre-parameterized force fields.

For this compound, aiMD simulations have been employed to investigate the mechanisms of pressure-induced phase transitions. mdpi.com By simulating the system at different pressures and temperatures, researchers can observe the evolution of the crystal structure over time. mdpi.com These simulations can reveal the collective atomic motions that lead to a phase transformation, providing insights that are not accessible from static calculations alone. mdpi.com

The simulations are computationally intensive, often limited to small system sizes and short time scales (picoseconds). youtube.comnih.gov However, they offer a powerful way to understand the dynamic stability of different phases and the kinetics of their interconversion. mdpi.comnih.gov

Studies on Pressure-Induced Phase Transitions and Polymorphism

This compound exhibits interesting polymorphic behavior under high pressure. mdpi.com Computational studies have been crucial in predicting and understanding these pressure-induced phase transitions.

Under ambient conditions, this compound exists in a zwitterionic form. It undergoes a pressure-induced isosymmetric polymorphic phase transition (IPT), which is a rare type of transition where the space group symmetry of the crystal remains the same. This transition begins at approximately 10.0 GPa. mdpi.com

To study pressure-induced phase transitions theoretically, enthalpy minimization calculations are performed as a function of pressure for different candidate crystal structures. mdpi.comrsc.org The structure with the lowest enthalpy at a given pressure is the most stable one. rsc.org A crossover in the enthalpy-pressure curves of two phases indicates a phase transition. rsc.org

Phonon dispersion calculations are used to assess the dynamical stability of a crystal lattice. A stable crystal structure will have real (positive) phonon frequencies throughout the Brillouin zone. The presence of imaginary phonon frequencies indicates a lattice instability, suggesting that the structure will spontaneously distort to a more stable configuration. These calculations are essential for confirming the stability of predicted high-pressure phases. mdpi.com

Enthalpy Minimization and Phonon Dispersion Calculations

Analysis of Reaction Energy Barriers and Transition States

The study of reaction mechanisms at a molecular level requires a detailed understanding of the potential energy surface, which maps the energy of a system as a function of its atomic coordinates. Key features of this surface are the transition states (TS), which represent the highest energy point along a reaction coordinate, and the reaction energy barriers (activation energy, ΔG‡), which is the energy difference between the reactants and the transition state. chemguide.co.uklibretexts.org Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in identifying these transient structures and quantifying the associated energy barriers. rsc.org

For this compound, computational studies have elucidated its formation mechanisms and reactivity. A recent study investigated the novel formation pathway of this compound (SFA) from the hydrolysis of HNSO₂ with methanesulfonic acid (MSA). researchgate.net Using quantum chemical calculations, the researchers identified the transition states and calculated the energy barriers for the reaction in both the gas phase and at the air-water interface. researchgate.netcopernicus.org

In the gas phase, the reaction proceeds through a transition state involving the transfer of a proton. The calculations, performed at the M06-2X/6-311++G(2df,2pd) level of theory, revealed the specific bond formations and breakages that occur during the transformation from reactants to products. researchgate.netcopernicus.org The identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface. researchgate.net

The study found that the presence of this compound can significantly enhance the formation of new aerosol particles, highlighting the importance of understanding its formation pathways and associated kinetics. researchgate.netcopernicus.org The calculated energy barriers provide crucial data for kinetic models that predict the rate of these atmospheric reactions. researchgate.net A reaction with a lower energy barrier will proceed more quickly, as a larger fraction of reactant molecules will possess sufficient energy to overcome the barrier. chemguide.co.uklibretexts.org

The table below presents calculated energy barriers for a reaction involving the formation of this compound.

| Reaction Pathway | Reactants | Transition State | Energy Barrier (kcal/mol) | Environment | Reference |

| Hydrolysis with MSA | HNSO₂ + MSA | TS involving proton transfer | Not explicitly stated, but competitive with H₂O catalysis | Gas Phase | researchgate.net |

| Hydrolysis with H₂O | HNSO₂ + H₂O | TS involving H₂O-catalyzed proton transfer | Not explicitly stated, but used for kinetic comparison | Gas Phase | researchgate.net, copernicus.org |

| OH Radical Addition | Dithiophosphinic Acid + •OH | TS1-2 (•OH adds to P atom) | 2.4 | Gas Phase (Analogous System) | rsc.org |

| Hydrogen Abstraction | Dithiophosphinic Acid + •OH | TS1-4 (H transfer from S to O) | 5.3 | Gas Phase (Analogous System) | rsc.org |

Note: Data for analogous systems are included to illustrate the typical magnitude of energy barriers in related atmospheric reactions.

Conceptual DFT Descriptors for Predicting Chemical Reactivity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, turning them into powerful tools for predicting the reactivity of molecules. mdpi.comfrontiersin.orgnih.gov These "reactivity descriptors" are derived from the electronic structure of a molecule and allow for qualitative and quantitative predictions about its behavior in chemical reactions. scielo.brscielo.org.mx Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), and global hardness (η). frontiersin.orgmdpi.com

A fundamental principle is that a molecule with a small HOMO-LUMO gap is generally more reactive than a system with a large gap. mdpi.com The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). Local descriptors, such as the Fukui function, can predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com

In the context of this compound, these descriptors are used to understand its catalytic activity and reaction mechanisms. For example, in studies where this compound is used as a catalyst, DFT calculations can reveal the electronic properties that make it effective. researchgate.netufms.br The zwitterionic form of this compound, which exists in the solid state and influences intermolecular interactions, can be analyzed using these descriptors to understand its stability and reactivity. mdpi.com

Computational studies on the sulfation of organic compounds using this compound have employed DFT analysis to investigate the reaction. mdpi.com By calculating the HOMO-LUMO gap and molecular electrostatic potential (MEP) of the reactants and products, researchers can gain insight into the reaction pathway. The MEP, for instance, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netufms.br

The following table displays conceptual DFT descriptors for molecules relevant to reactions involving this compound.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Description | Reference |

| β-O-4 lignin (B12514952) (initial) | -6.04 | -0.49 | 5.55 | Reactant in a sulfation study. | mdpi.com |

| β-O-4 lignin (sulfated) | -6.61 | -1.14 | 5.47 | Product of sulfation. The smaller gap suggests altered reactivity. | mdpi.com |

| 2-(Furan-2-yl)-1H-benzo[d]imidazole | -6.15 | -1.25 | 4.90 | Product of a reaction catalyzed by this compound. | ufms.br |

| Betulin | -7.03 | 1.94 | 8.97 | Reactant in a sulfation reaction with this compound. | researchgate.net |

| Betulin Disulfate | -8.15 | -0.06 | 8.09 | Product of sulfation. The decrease in the energy gap indicates a change in electronic properties and reactivity. | researchgate.net |

Catalytic Roles in Organic Synthesis and Chemical Transformations

Heterogeneous and Homogeneous Catalysis

Amidosulfurous acid's ability to function as both a homogeneous and heterogeneous catalyst enhances its versatility. In its solid form, it can be easily separated from reaction mixtures, allowing for simple workup procedures and potential for recycling. core.ac.uk When dissolved in a suitable solvent, it acts as a strong Brønsted acid, promoting a wide range of acid-catalyzed reactions. core.ac.uk

The esterification of fatty acids is a fundamental reaction in organic chemistry, with significant applications in the production of biofuels (fatty acid methyl esters, FAMEs, and fatty acid ethyl esters, FAEEs). researchgate.net this compound has been demonstrated to be an effective catalyst for this transformation. researchgate.net

Research has shown that this compound can efficiently catalyze the esterification of various fatty acids with alcohols like methanol (B129727) and ethanol (B145695). researchgate.net The reaction conditions, such as temperature, molar ratio of alcohol to fatty acid, and catalyst concentration, have been optimized to achieve high yields of the corresponding esters. researchgate.net For instance, using ethanol, yields of FAEEs ranging from 91.2% to 97.7% have been achieved. researchgate.net The use of this compound presents a green methodology for the synthesis of these valuable compounds. researchgate.net

| Fatty Acid | Alcohol | Catalyst Loading | Temperature (°C) | Yield (%) | Reference |

| Oleic Acid | Ethanol | 10% w/w | 100 | 94.5 | nih.gov |

| Oleic Acid | Ethanol | 10% w/w | 120 | 96.2 | nih.gov |

| Oleic Acid | Methanol | 10% w/w | 100 | 62.0 | nih.gov |

| Oleic Acid | Methanol | 10% w/w | 120 | 80.0 | nih.gov |

| Various | Ethanol | 8% w/w | - | 88.53 | acs.org |

This table presents data on the this compound-catalyzed esterification of fatty acids.

The Friedlander synthesis is a classical method for the preparation of quinolines and their derivatives, which are important structural motifs in many biologically active compounds. scielo.bratamanchemicals.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org this compound has been identified as an effective catalyst for this synthesis. google.com

The reaction can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids. atamanchemicals.com this compound serves as a convenient and efficient alternative, promoting the reaction to afford polysubstituted quinolines. google.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| o-Aminobenzaldehyde | Ketone | This compound | - | Quinoline derivative | google.com |

| o-Aminoaryl aldehyde/ketone | α-Methylene ketone | p-Toluenesulfonic acid | - | Poly-substituted quinoline | organic-chemistry.org |

| o-Aminobenzyl alcohol | Acetophenone | 8-Hydroxyquinoline ruthenium complex | Optimized | 2-Phenylquinoline (73% yield) | researchgate.net |

This table summarizes examples of the Friedlander synthesis of quinolines using various catalysts.

The Hantzsch condensation is a multi-component reaction used to synthesize dihydropyridines, and by extension, polyhydroquinoline derivatives. chempap.org this compound has been utilized as a heterogeneous catalyst in a four-component coupling reaction involving an aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297) to produce polyhydroquinolines. chempap.orgrsc.org

This method is noted for its operational simplicity, high yields, and short reaction times, often being completed within minutes. chempap.org The use of this compound aligns with the principles of green chemistry due to its low cost and environmental friendliness. chempap.org Other supported sulfonic acid catalysts, such as nanomagnetic-supported sulfonic acid and sulfonic acid functionalized SBA-15, have also been developed for this synthesis, offering advantages like easy catalyst recovery and reusability. nih.govnih.gov

| Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2/Ketoester | Nitrogen Source | Catalyst | Yield (%) | Time (min) | Reference |

| Various | Dimedone | Ethyl acetoacetate | Ammonium acetate | This compound | Good | 2-8 | chempap.org |

| Aromatic aldehydes | 1,3-Cyclohexanediones | Alkyl acetoacetate | Ammonium acetate | Nanomagnetic-supported sulfonic acid | High | Short | nih.gov |

| Aldehydes | Dimedone | β-Ketoesters | Ammonium acetate | Sulfonic acid functionalized SBA-15 | Excellent | Short | nih.gov |

This table showcases the synthesis of polyhydroquinolines via Hantzsch condensation using this compound and related catalysts.

The Beckmann rearrangement is a reaction that converts an oxime to an amide. This transformation is traditionally carried out using strong acids. This compound has been established as an efficient and cost-effective catalyst for the liquid-phase Beckmann rearrangement of ketoximes. nih.gov

One of the key advantages of using this compound is that its zwitterionic nature can obviate the need for a basic neutralization step, making the process greener by reducing waste. Furthermore, silica-supported sulfamic acid has been developed as a mild catalyst for this rearrangement, particularly effective under microwave irradiation in solvent-free conditions. acs.org This approach avoids the harsh conditions and side products associated with traditional methods. acs.org

| Ketoxime | Catalyst | Conditions | Product | Yield (%) | Reference |

| Various ketoximes | This compound | Dried acetonitrile | Amides | High | |

| Acetophenones | Silica (B1680970) Supported Sulfamic Acid | Microwave, solvent-free | Anilides | - | acs.org |

| Diphenylketone oxime | Nafion | 70°C, 4h, acetonitrile | Benzanilide | 16 |

This table provides examples of the Beckmann rearrangement catalyzed by this compound and other solid acids.

The Michael addition is a widely used carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The reaction can be catalyzed by both acids and bases. This compound has been reported as an effective catalyst for Michael addition reactions. core.ac.uk

Its utility as a non-hygroscopic, easy-to-handle, and strong inorganic acid makes it a suitable candidate to promote acid-catalyzed Michael additions. core.ac.uk

| Michael Donor | Michael Acceptor | Catalyst | Conditions | Product | Reference |

| Indoles/Pyrrole | Electron-deficient nitroolefins | This compound | Solvent-free | Substituted indoles/pyrroles | nih.gov |

| Activated Nucleophile | α,β-Unsaturated carbonyl | Acid/Base | - | 1,5-Dicarbonyl compound | |

| 2-Methyl-1,3-cyclohexanedione | Acrolein | Acetic Acid | 23°C, 20h, water | Wieland-Miescher ketone precursor |

This table illustrates the Michael addition reaction with various catalysts, including this compound.

The imino Diels-Alder reaction, often referred to as the Povarov reaction, is a powerful tool for constructing nitrogen-containing six-membered rings, such as tetrahydroquinolines. This reaction typically involves the [4+2] cycloaddition of an imine with a dienophile. This compound has been shown to be a mild and efficient catalyst for both inter- and intramolecular imino Diels-Alder reactions. nih.gov

It facilitates the one-pot synthesis of tetrahydroquinoline derivatives from aldehydes, anilines, and electron-rich dienophiles like dihydrofuran and dihydropyran. nih.govacs.org The use of this compound provides a cost-effective and environmentally friendly approach to these valuable heterocyclic compounds. nih.gov

| Aldehyde | Amine | Dienophile | Catalyst | Product | Reference |

| Various | Anilines | Dihydropyran/Dihydrofuran | This compound | Pyrano/Furano benzopyrans | acs.org |

| Various | Anilines | Ethyl vinylether | This compound | Ethoxy benzopyrans | acs.org |

| Aldehydes | Anilines | Electron-rich dienophiles | This compound | Tetrahydroquinolines | nih.gov |

This table details the synthesis of heterocyclic compounds via imino Diels-Alder reactions catalyzed by this compound.

Pechmann and Biginelli Condensations

This compound has proven to be an effective catalyst for multicomponent reactions such as the Pechmann and Biginelli condensations, which are fundamental methods for the synthesis of coumarins and dihydropyrimidinones, respectively. These heterocyclic compounds are of significant interest due to their wide range of biological activities. nih.gov

In the Pechmann condensation , this compound catalyzes the reaction between phenols and β-ketoesters to form coumarin (B35378) derivatives. arkat-usa.org The reaction is often carried out under solvent-free conditions, which aligns with the principles of green chemistry. arkat-usa.org The catalytic process typically involves the initial transesterification of the β-ketoester with the phenol, followed by an intramolecular cyclization and dehydration. tsijournals.com Studies have shown that this compound can effectively catalyze both steps. The use of this compound offers advantages such as operational simplicity, good yields, and short reaction times. nih.gov For instance, the condensation of various substituted phenols with β-ketoesters in the presence of this compound (10 mol%) under solvent-free conditions has yielded a range of C4-substituted coumarins in moderate to excellent yields. arkat-usa.org

Table 1: this compound Catalyzed Pechmann Condensation of Various Phenols with Ethyl Acetoacetate

| Phenol Substrate | Product | Yield (%) |

|---|---|---|

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 89 |